2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-1,3,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Lacks the benzylsulfanyl group.
2-(Methylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Contains a methylsulfanyl group instead of benzylsulfanyl.
Uniqueness
2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both benzylsulfanyl and 3,4-dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-13(10-15(14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
BNTZSPAJUJZYSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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